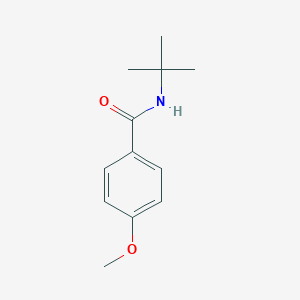

N-tert-Butyl-4-methoxybenzamide

描述

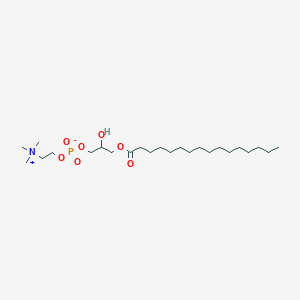

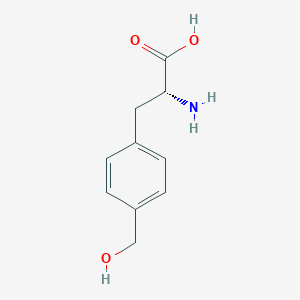

N-tert-Butyl-4-methoxybenzamide is a chemical compound that is part of a broader class of organic molecules known as benzamides, which are characterized by a benzene ring attached to an amide group. The tert-butyl and methoxy substituents on the benzene ring influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of related N-tert-butyl benzamides has been demonstrated in the literature. For instance, N-tert-Butyl-N-methyl-2-methoxybenzamide undergoes directed metalation followed by a reaction with methyl iodide to yield N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide with a high yield of 98% . This showcases the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, which could be extrapolated to the synthesis of N-tert-Butyl-4-methoxybenzamide.

Molecular Structure Analysis

While the specific molecular structure of N-tert-Butyl-4-methoxybenzamide is not directly discussed in the provided papers, the structural characterization of similar compounds can be informative. For example, the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was fully characterized using various spectroscopic methods, including FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . These techniques are essential for confirming the identity and purity of synthesized compounds and could be applied to N-tert-Butyl-4-methoxybenzamide.

Chemical Reactions Analysis

The chemical reactivity of N-tert-butyl benzamides can be inferred from the reactions they undergo. The directed metalation reaction mentioned earlier is a key transformation that allows for further functionalization of the benzamide core . Additionally, the synthesis of pyrazole derivatives from tert-butyl and methoxybenzyl precursors involves a one-pot reductive amination, indicating that N-tert-butyl benzamides may participate in similar condensation and reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl benzamides can be deduced from related compounds. For instance, the crystal and molecular structure of a Schiff base derived from a tert-butyl benzamide was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the molecule . Such structural features can influence the melting point, solubility, and stability of the compound. Additionally, the presence of tert-butyl and methoxy groups can affect the compound's hydrophobicity and electronic properties, which are important in determining its reactivity and potential applications in organic synthesis.

科学研究应用

-

Synthesis of N-tert-butyl amides

- N-tert-Butyl-4-methoxybenzamide can be synthesized from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate .

- This synthesis is catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under solvent-free conditions .

- The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 hours .

-

Antioxidant and Antibacterial Activities

- N-tert-Butyl-4-methoxybenzamide can be synthesized into a series of novel benzamide compounds which have shown antioxidant and antibacterial activities .

- The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

-

Removal of Methyl tert-butyl ether

- Methyl tert-butyl ether (MTBE) is a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance . The development of technology for MTBE removal has become a priority .

- The combination of various processes such as adsorption and oxidation has been used to remove MTBE . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .

- The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .

安全和危害

属性

IUPAC Name |

N-tert-butyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHSACJKCPNPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

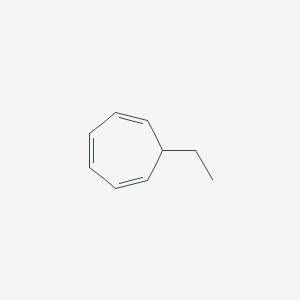

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342874 | |

| Record name | N-tert-Butyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-4-methoxybenzamide | |

CAS RN |

19486-73-8 | |

| Record name | N-tert-Butyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)